Caerulomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

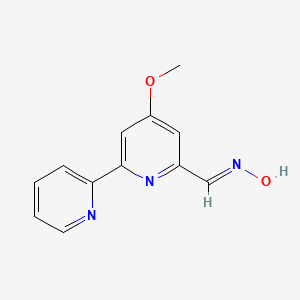

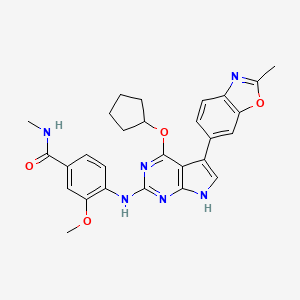

Caerulomycin A is a natural antibiotic compound first isolated from the bacterium Streptomyces caeruleus. It is known for its unique structure, which includes a 2,2’-bipyridine core. This compound has garnered significant interest due to its diverse biological activities, including antifungal, immunosuppressive, and cytotoxic properties .

Mechanism of Action

Target of Action

Caerulomycin A (CaeA) is a potent novel immunosuppressive agent . It primarily targets T cells , which play a crucial role in the immune response. CaeA also targets cellular iron content , which is essential for various cellular processes.

Mode of Action

CaeA exerts its effect by depleting cellular iron content . It reduces iron uptake and increases its release by cells . This action leads to intracellular iron depletion, which in turn affects various cellular processes. CaeA also inhibits the ribonucleotide reductase (RNR) enzyme , which catalyses the rate-limiting step in the synthesis of DNA . Additionally, it stimulates MAPKs signalling transduction pathways that play an important role in cell growth, proliferation, and differentiation . It also targets cell cycle control molecules such as cyclin D1, cyclin-dependent kinase 4, and p21CIP1/WAF1 .

Biochemical Pathways

The primary biochemical pathway affected by CaeA is the iron metabolism pathway . By reducing iron uptake and increasing its release, CaeA disrupts this pathway, leading to a decrease in cellular iron content . This action can affect various downstream processes that rely on iron, including DNA synthesis, as the RNR enzyme requires iron for its activity .

Result of Action

The primary result of CaeA’s action is immunosuppression . By targeting T cells and disrupting iron metabolism, CaeA can suppress the immune response . This makes it a potentially useful drug for conditions that require immunosuppression, such as organ transplantation, autoimmune diseases, and inflammatory disorders .

Action Environment

The action of CaeA can be influenced by various environmental factors. For example, the production of CaeA can be enhanced through certain genome mining strategies . Additionally, the action of CaeA may be affected by the presence of other compounds or conditions in the body that affect iron metabolism or T cell function.

Biochemical Analysis

Biochemical Properties

Caerulomycin A interacts with various enzymes and proteins in biochemical reactions. The oxime formation in this compound biosynthesis is catalyzed by CrmH, a flavin-dependent two-component monooxygenase . This enzyme is compatible with multiple flavin reductases . The essential biosynthetic gene, camE, plays a significant role in the production of this compound .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by causing intracellular iron depletion, reducing iron uptake, and increasing iron release by cells . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes cell cycle arrest by inhibiting the ribonucleotide reductase (RNR) enzyme, stimulating MAPKs signaling transduction pathways, and targeting cell cycle control molecules .

Molecular Mechanism

The molecular mechanism of this compound involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of the 2,2’-bipyridine ring in this compound biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. The production titer of this compound was improved through UV mutagenesis and cofactor engineering-directed increase of intracellular riboflavin . This led to a 14.6-fold increase in the titer of this compound compared to the initial value .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound is initiated by the formation of a core 2,2’-bipyridine skeleton, which is catalyzed by a unique hybrid polyketide-nonribosomal peptide synthase (PKS/NRPS) machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Caerulomycin A involves several key steps, including amidation, intramolecular aldol-type condensation, and oxidation reactions. Starting from commercially available materials, these steps are carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be enhanced through combinatorial genome mining strategies. For instance, marine-derived Actinoalloteichus sp. AHMU CJ021 has been genetically modified to increase the yield of this compound. Techniques such as UV mutagenesis and cofactor engineering have been employed to optimize production .

Chemical Reactions Analysis

Types of Reactions: Caerulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, treatment with phosphorus pentachloride in phosphorus oxychloride replaces the hydroxyl function with a chlorine atom .

Common Reagents and Conditions:

Oxidation: Permanganate is used to oxidize this compound, leading to the formation of picolinic acid.

Reduction: Reductive removal of chlorine atoms can be achieved using specific reducing agents.

Substitution: Substitution reactions often involve reagents like methyl iodide and silver oxide.

Major Products: The major products formed from these reactions include derivatives such as caerulomycin monomethyl ether and caerulomycin monoacetate .

Scientific Research Applications

Caerulomycin A has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying 2,2’-bipyridine derivatives and their chemical properties.

Biology: this compound is used to investigate the biosynthesis pathways of natural antibiotics.

Industry: The compound’s antifungal activity is leveraged in the development of antifungal agents.

Comparison with Similar Compounds

- Collismycins

- Other 2,2’-bipyridine derivatives

Caerulomycin A stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Properties

CAS No. |

21802-37-9 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

InChI Key |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Isomeric SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride](/img/structure/B606546.png)